Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-ol
Brand Name: Vulcanchem
CAS No.: 7647-61-2
VCID: VC2768753
InChI: InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2
SMILES: C1CC(CC2(C1)CC2)O
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol

Spiro[2.5]octan-5-ol

CAS No.: 7647-61-2

Cat. No.: VC2768753

Molecular Formula: C8H14O

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.5]octan-5-ol - 7647-61-2

Specification

CAS No. 7647-61-2
Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
IUPAC Name spiro[2.5]octan-7-ol
Standard InChI InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2
Standard InChI Key JSMQJZMCDBXOHA-UHFFFAOYSA-N
SMILES C1CC(CC2(C1)CC2)O
Canonical SMILES C1CC(CC2(C1)CC2)O

Introduction

Chemical Structure and Basic Properties

Spiro[2.5]octan-5-ol consists of a cyclopropane ring and a cyclohexane ring sharing a single carbon atom (the spiro carbon), with a hydroxyl group attached at the fifth position. The compound demonstrates the unique three-dimensional architecture characteristic of spirocyclic systems.

Physical and Chemical Properties

The fundamental properties of Spiro[2.5]octan-5-ol are summarized in the following table:

PropertyValueSource
Chemical FormulaC8H14O
Molecular Weight126.20 g/mol
CAS Registry Number7647-61-2
Structural ClassificationSpirocyclic alcohol
IUPAC Namespiro[2.5]octan-7-ol (alternative numbering)
Synonyms5-hydroxyspiro[2.5]octane

The molecule's spirocyclic framework contributes significantly to its conformational rigidity, creating a well-defined three-dimensional structure that distinguishes it from linear or simple cyclic alcohols. The hydroxyl group at position 5 serves as a reactive functional handle, enabling various chemical transformations relevant to synthetic applications.

Chemical Reactivity and Transformations

The reactivity of Spiro[2.5]octan-5-ol is primarily determined by two structural features: the hydroxyl functional group and the spirocyclic framework.

Hydroxyl Group Reactivity

As a secondary alcohol, Spiro[2.5]octan-5-ol can theoretically undergo typical alcohol reactions:

  • Oxidation to the corresponding ketone (spiro[2.5]octan-5-one)

  • Esterification with carboxylic acids or acid chlorides

  • Etherification via Williamson ether synthesis

  • Dehydration to form alkenes with specific regiochemistry

  • Nucleophilic substitution following activation (e.g., tosylation)

Spirocyclic Framework Considerations

The spirocyclic framework, particularly the strained cyclopropane ring, introduces unique reactivity patterns:

  • Potential ring-opening reactions under specific conditions (acidic, basic, or radical)

  • Stereochemical considerations due to the rigid three-dimensional structure

  • Conformational constraints that may influence the approach trajectory of reagents

Comparative Analysis with Related Compounds

Understanding Spiro[2.5]octan-5-ol's properties and behavior can be enhanced by examining structurally related compounds.

Parent Hydrocarbon: Spiro[2.5]octane

The parent hydrocarbon, spiro[2.5]octane, provides insights into the baseline physical properties of the spirocyclic framework:

  • Molecular formula: C₈H₁₄

  • Molecular weight: 110.20 g/mol

  • Boiling point: 398.9 K (125.75°C)

  • Melting point: 187.0 K (-86.15°C)

CompoundMolecular FormulaFunctional Group at Position 5Key Features
Spiro[2.5]octan-5-oneC₈H₁₂OKetone (C=O)Intermediate in synthetic pathways
Spiro[2.5]octane-5-carboxylic acidC₉H₁₄O₂Carboxylic acid (-COOH)Synthesized from nitrile precursors
Spiro[2.5]octane-5,7-dioneC₈H₁₀O₂Ketones at positions 5 and 7Important pharmaceutical intermediate
Spiro[2.5]octan-6-olC₈H₁₄OHydroxyl at position 6Forms alongside 5-ol in oxidation reactions

Positional Isomers

In manganese-catalyzed oxidation studies, both spiro[2.5]octan-5-ol and spiro[2.5]octan-6-ol were formed in yields of 11% and 8% respectively, indicating the challenge of achieving complete regioselectivity in C-H functionalization of these spirocyclic systems .

Applications in Organic Synthesis

Spiro[2.5]octan-5-ol holds promise as a valuable building block in organic synthesis owing to its distinctive structural features.

Synthetic Building Block

The compound's potential as a synthetic building block stems from:

  • The presence of the hydroxyl group as a versatile functional handle

  • The conformational constraints imposed by the spirocyclic framework

  • The possibility for stereoselective transformations due to the rigid three-dimensional structure

Analytical Characterization

Analytical characterization of Spiro[2.5]octan-5-ol and related compounds typically involves spectroscopic techniques.

Challenges in Synthesis and Purification

The synthesis of spirocyclic compounds, including Spiro[2.5]octan-5-ol, presents several challenges:

  • Constructing the spirocyclic framework efficiently and selectively

  • Achieving regioselective functionalization at the desired position

  • Controlling stereochemistry when applicable

  • Developing scalable processes suitable for larger-scale production

The manganese-catalyzed oxidation of spiro[2.5]octane exemplifies these challenges, with the formation of multiple hydroxylated products (at positions 5 and 6) in relatively modest yields (11% and 8% respectively) .

Current Research and Future Perspectives

Research involving Spiro[2.5]octan-5-ol appears to focus primarily on:

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